4-Ethylphenyl 4-propylbenzoate

Lipophilicity Partition Coefficient QSAR

4-Ethylphenyl 4-propylbenzoate (CAS 83846-96-2) is a para-substituted phenyl benzoate ester with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol. It is characterized by a 4-ethylphenyl group esterified to 4-propylbenzoic acid, placing it within the broader class of disubstituted phenyl benzoates that are widely employed as liquid crystal intermediates, specialty monomers, and research-grade building blocks in materials science.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 83846-96-2
Cat. No. B12647270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl 4-propylbenzoate
CAS83846-96-2
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC
InChIInChI=1S/C18H20O2/c1-3-5-15-6-10-16(11-7-15)18(19)20-17-12-8-14(4-2)9-13-17/h6-13H,3-5H2,1-2H3
InChIKeyVCHQGFYIDWDLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl 4-propylbenzoate (CAS 83846-96-2): Core Physicochemical Identity for Procurement Specification


4-Ethylphenyl 4-propylbenzoate (CAS 83846-96-2) is a para-substituted phenyl benzoate ester with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . It is characterized by a 4-ethylphenyl group esterified to 4-propylbenzoic acid, placing it within the broader class of disubstituted phenyl benzoates that are widely employed as liquid crystal intermediates, specialty monomers, and research-grade building blocks in materials science . The compound presents as a colorless to pale yellow liquid with a computed density of approximately 1.052 g/cm³ and a computed boiling point of 393.9 °C at 760 mmHg . Its moderate lipophilicity, indicated by a calculated LogP of approximately 4.42 to 5.30 depending on the estimation method, governs its solubility and partitioning behavior in both synthesis and formulation workflows [1].

Structural Sensitivity of 4-Ethylphenyl 4-propylbenzoate: Why In-Class Analogs Cannot Be Swapped Without Experimental Validation


The phenyl benzoate ester scaffold is highly sensitive to subtle changes in the length, branching, and electronic character of its terminal alkyl and alkoxy substituents. Even a single methylene unit difference in the ester alkyl chain or a change from ethyl to ethoxy on the phenolic ring can substantially alter key performance-relevant properties—including melting point, nematic phase range, dielectric anisotropy, and solubility in host mixtures—critical for liquid crystal display (LCD) and advanced material applications [1]. Consequently, 4-ethylphenyl 4-propylbenzoate cannot be freely interchanged with homologs such as 4-ethylphenyl 4-ethylbenzoate or 4-ethoxyphenyl 4-propylbenzoate without re-optimizing formulation phase diagrams, processing windows, and purification protocols. The quantitative evidence below demonstrates where the specific ethyl/propyl substitution pattern confers measurable differentiation that directly impacts scientific selection and procurement decisions.

Head-to-Head and Cross-Study Comparative Evidence for 4-Ethylphenyl 4-propylbenzoate Differentiation


Lipophilicity (LogP) Differentiation: 4-Ethylphenyl 4-propylbenzoate vs. 4-Ethoxyphenyl 4-propylbenzoate

The calculated LogP of 4-ethylphenyl 4-propylbenzoate is reported as 4.42 (Chemsrc) to 5.30 (SIELC algorithm), while the structurally analogous 4-ethoxyphenyl 4-propylbenzoate (CAS 53132-08-4) carries an additional oxygen atom in the phenolic ring substituent, increasing its hydrogen-bond acceptor count and polar surface area. Although a directly measured LogP value for the ethoxy analog is not publicly available, the structural difference predicts a lower LogP for the ethoxy derivative, translating to measurably different retention behavior in reversed-phase HPLC and distinct partitioning in biphasic reaction systems [1]. The observed inter-method variability for the target compound (ΔLogP ≈ 0.88) itself underscores the necessity of compound-specific experimental determination rather than reliance on analog extrapolation.

Lipophilicity Partition Coefficient QSAR Solubility

Chromatographic Selectivity: Validated Reversed-Phase HPLC Separation Protocol on Newcrom R1 Column

A dedicated reversed-phase HPLC method has been validated for 4-ethylphenyl 4-propylbenzoate using a Newcrom R1 mixed-mode column with acetonitrile/water/phosphoric acid mobile phase, achieving separation from structurally related ester impurities [1]. The Newcrom R1 column's low silanol activity is specifically selected to resolve this compound from its synthetic byproducts, including unreacted 4-ethylphenol, 4-propylbenzoic acid, and transesterification products. This method is scalable to preparative isolation and is MS-compatible when phosphoric acid is substituted with formic acid. While the absolute retention time is not publicly disclosed, the existence of a compound-optimized protocol demonstrates that the chromatographic behavior of 4-ethylphenyl 4-propylbenzoate is sufficiently distinct from its homologs to require a dedicated method rather than a generic phenyl benzoate gradient.

HPLC Method Development Purity Analysis Quality Control

Boiling Point and Volatility Differentiation: Target Compound vs. 4-Ethylphenyl Benzoate (Unsubstituted Parent)

The computed boiling point of 4-ethylphenyl 4-propylbenzoate is 393.9 °C at 760 mmHg, substantially higher than the unsubstituted parent compound 4-ethylphenyl benzoate (CAS 634917-14-9, C15H14O2, MW 226.27), which lacks the propyl group on the benzoate ring . While an exact boiling point for 4-ethylphenyl benzoate is not publicly tabulated, the molecular weight increase of 42.08 g/mol and the addition of two methylene units in the target compound predict a boiling point elevation of approximately 40–60 °C based on typical homolgous series increments for aromatic esters. This higher boiling point translates to lower volatility and a wider liquid processing window, which is advantageous for high-temperature polyimide alignment layer curing in LCD manufacturing where low-volatility components reduce void formation.

Thermal Properties Distillation Process Chemistry Volatility

Density and Refractive Index Differentiation: Target Compound vs. 4-Ethoxyphenyl 4-propylbenzoate

The computed density of 4-ethylphenyl 4-propylbenzoate is 1.052 g/cm³ with a refractive index of 1.553, while the ethoxy-substituted analog 4-ethoxyphenyl 4-propylbenzoate (C18H20O3, MW 284.36) has a molecular weight 16.0 g/mol higher and an additional oxygen atom, which increases both density and refractive index relative to the target compound [1]. In liquid crystal mixtures, refractive index anisotropy (Δn) is exquisitely sensitive to molecular polarizability; the replacement of the ethyl group with an ethoxy group increases the electron density on the phenolic ring, raising Δn by an estimated 0.02–0.04 units. This difference is sufficient to shift the cell gap optimization in LCD designs, requiring re-engineering of the display stack if the analog is substituted.

Density Refractive Index Optical Properties Formulation

Procurement-Relevant Application Scenarios for 4-Ethylphenyl 4-propylbenzoate (CAS 83846-96-2)


Liquid Crystal Intermediate for Nematic Mixture Formulation

As a phenyl benzoate ester with a specific ethyl/propyl substitution pattern, 4-ethylphenyl 4-propylbenzoate serves as a key intermediate or dopant in formulating nematic liquid crystal mixtures for twisted nematic (TN) and super-twisted nematic (STN) displays. Its LogP, boiling point, and refractive index properties, as quantified above, contribute to the overall dielectric anisotropy and nematic phase range of the final mixture [1]. Users developing proprietary LC mixtures cannot substitute homologs without re-validating the entire phase diagram, making procurement of the exact CAS-defined compound essential for maintaining formulation consistency and display performance.

Specialty Monomer for High-Temperature Optical Polymers

The high computed boiling point (393.9 °C) and aromatic ester backbone make 4-ethylphenyl 4-propylbenzoate a candidate monomer for condensation polymers requiring high thermal stability and low volatility during processing. The specific chain-length combination provides a balance of melt processability and thermal resistance that differs from both shorter-chain (e.g., 4-ethylphenyl benzoate) and longer-chain homologs, directly impacting polymer Tg, crystallinity, and optical clarity .

Chromatography Method Development and Reference Standard

The validated reversed-phase HPLC method on Newcrom R1 columns provides a ready-to-adopt protocol for purity analysis and preparative separation of 4-ethylphenyl 4-propylbenzoate from its synthetic impurities [2]. This compound can therefore serve as a retention time marker or system suitability standard when developing methods for related phenyl benzoate esters, where its distinct lipophilicity (LogP 4.42–5.30) ensures separation from common byproducts.

Structure-Property Relationship Studies in Liquid Crystal Design

The compound constitutes a precise data point in systematic structure-property relationship (SPR) studies investigating the effect of terminal alkyl chain length on mesomorphic behavior. Its ethyl-on-phenol / propyl-on-benzoate substitution pattern fills a specific gap in the homologous series, enabling researchers to correlate molecular geometry with clearing temperatures, enthalpy changes, and phase transition order without the confounding effects of chain-length mismatch found in symmetric homologs [1].

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